A Comprehensive Guide to the Synthesis and Characterization of Dichlorobis(ethylenediamine)cobalt(III) Chloride
A Comprehensive Guide to the Synthesis and Characterization of Dichlorobis(ethylenediamine)cobalt(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of the geometric isomers of dichlorobis(ethylenediamine)cobalt(III) chloride, [Co(en)₂Cl₂]Cl. This coordination complex is a cornerstone in inorganic chemistry education and research, offering a practical example of isomerism, ligand substitution reactions, and spectroscopic analysis. The two isomers, trans-dichlorobis(ethylenediamine)cobalt(III) chloride (green) and cis-dichlorobis(ethylenediamine)cobalt(III) chloride (violet), exhibit distinct physical and chemical properties.[1][2][3]
The synthesis begins with the oxidation of cobalt(II) to cobalt(III) in the presence of the bidentate ligand ethylenediamine (B42938) (en), followed by coordination with chloride ions.[4][5] The kinetically favored trans isomer is typically isolated first and can then be converted to the more thermodynamically stable cis isomer through heating.[6] Characterization is crucial to confirm the identity and purity of each isomer, employing techniques such as UV-Visible and Infrared spectroscopy, as well as magnetic susceptibility measurements to verify the d⁶ low-spin electronic configuration of the Co(III) center.[7][8]
Experimental Protocols
Synthesis of trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride
This protocol is adapted from established procedures for the synthesis of the green trans isomer.[7][9] The reaction involves the in-situ oxidation of Cobalt(II) to Cobalt(III) using hydrogen peroxide.[10][11]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
10% or 16% aqueous solution of ethylenediamine (en)
-
30% hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
-
Methanol (ice-cold)
-
Diethyl ether (ice-cold)
-
Distilled water
Procedure:
-
Dissolve approximately 1.2 g of CoCl₂·6H₂O in 10 mL of distilled water in a side-arm test tube or a small flask.[10]
-
With continuous stirring, slowly add 2.5 mL of a 16% ethylenediamine solution.[10]
-
Carefully add 1.2 mL of 30% H₂O₂ dropwise over a period of about 5 minutes. This step oxidizes Co(II) to Co(III), and the solution will change color.[10]
-
Slowly add 2.4 mL of concentrated HCl to the reaction mixture.[10]
-
Heat the solution over a steam bath while bubbling air through it to concentrate the solution to a volume of approximately 2-3 mL, at which point green crystals will become apparent.[10]
-
Cool the resulting slurry in an ice bath to maximize crystallization.[1][10]
-
Collect the green crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals twice with small portions of ice-cold methanol, followed by two washes with ice-cold diethyl ether to remove soluble impurities and any co-precipitated HCl.[8][10]
-
Dry the final product, trans-[Co(en)₂Cl₂]Cl, in an oven or desiccator. Typical student yields are in the range of 45-50%.[7]
Synthesis of cis-Dichlorobis(ethylenediamine)cobalt(III) Chloride
The violet cis isomer is prepared by the thermal isomerization of the trans isomer in an aqueous solution.[3][6]
Materials:
-
trans-[Co(en)₂Cl₂]Cl (synthesized as described above)
-
Distilled water
-
Ice
Procedure:
-
Dissolve approximately 80-100 mg of the green trans-[Co(en)₂Cl₂]Cl in a minimal amount of distilled water on a watch glass or in a small beaker.[10]
-
Gently heat the solution on a steam bath, allowing the water to evaporate. As the solution concentrates, its color will transition from green to violet.[10][12]
-
Continue heating until the solution is completely evaporated to dryness, leaving a uniform violet solid.[10]
-
Scrape the solid onto a small filter and wash with a few drops of ice-cold water to remove any remaining soluble impurities.[10][12]
-
Dry the resulting violet powder, which is the cis-[Co(en)₂Cl₂]Cl isomer.
Data Presentation
Quantitative Synthesis and Spectroscopic Data
The following tables summarize the key quantitative data associated with the synthesis and characterization of the [Co(en)₂Cl₂]Cl isomers.
| Parameter | trans-[Co(en)₂Cl₂]Cl | cis-[Co(en)₂Cl₂]Cl | Reference(s) |
| Color | Green | Violet / Purple | [3][4] |
| Typical Yield | 45-50% | ~75% (from trans) | [7][12] |
| UV-Vis λₘₐₓ | ~618 nm | ~509 nm (aquated) | [6][7][8] |
| Molar Extinction (ε) | 37.00 M⁻¹cm⁻¹ at 618 nm | Not reported | [8] |
| Magnetic Property | Diamagnetic | Diamagnetic | [7][8] |
Table 1: Summary of physical and spectroscopic properties.
| Wavenumber (cm⁻¹) | Assignment (for cis-[Co(en)₂Cl₂]Cl) |
| 3444, 3230, 3104 | N-H stretching vibrations of ethylenediamine |
| 2903 | C-H stretching vibrations of ethylenediamine |
| 1612 | N-H bending (scissoring) vibrations |
| 1099, 938, 801 | Other vibrational modes (C-N, C-C stretching, etc.) |
Table 2: Key Infrared (IR) absorption bands for the cis isomer of [Co(en)₂Cl₂]Cl.[12] The IR spectrum for the trans isomer shows similar bands related to the coordinated ethylenediamine ligand.[7]
Visualizations: Workflows and Structures
Caption: A flowchart illustrating the synthesis of trans-[Co(en)₂Cl₂]Cl and its subsequent isomerization to the cis form.
References
- 1. shms-prod.s3.amazonaws.com [shms-prod.s3.amazonaws.com]
- 2. docsity.com [docsity.com]
- 3. Sciencemadness Discussion Board - cis and trans dichlorobis(ethylenediamine)cobalt(III) chlorides - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. trans-Dichlorobis(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Properties, reactivity, and applications of <i>trans</i>-dichloro<i>bis</i>(ethylenediamine)cobalt(III) chloride, <i>trans</i>-[Co(en)<sub>2</sub>Cl<sub>2</sub>]Cl [morressier.com]
- 7. article.sapub.org [article.sapub.org]
- 8. sapub.org [sapub.org]
- 9. web.williams.edu [web.williams.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Write a laboratory report for the synthesis of a transition metal coordin.. [askfilo.com]
- 12. Syntheses, Characterization, Resolution, and Biological Studies of Coordination Compounds of Aspartic Acid and Glycine - PMC [pmc.ncbi.nlm.nih.gov]
